molecular formula C12H12BrIN2O B1375488 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 1380917-35-0

5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No. B1375488
CAS RN: 1380917-35-0
M. Wt: 407.04 g/mol
InChI Key: GZSUPLKKIDJNBU-UHFFFAOYSA-N
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Description

5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a chemical compound with the molecular formula C11H11BrIN3O . It has a molecular weight of 408.03 .


Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydro-2H-pyran-2-yl group attached to the 1-position of an indazole ring, which is further substituted at the 3-position with an iodine atom and at the 5-position with a bromine atom . The compound has 3 hydrogen bond acceptors, 1 rotatable bond, and a topological polar surface area of 39.9 .


Physical And Chemical Properties Analysis

This compound has a predicted density of 2.25±0.1 g/cm3 and a predicted boiling point of 502.3±50.0 °C . It also has an XLogP3 value of 3, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity .

Scientific Research Applications

Reactivity and Selectivity in Palladium Catalyzed Reactions

5-Bromo-3-iodoindoles and indazoles, including 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, are studied for their reactivity and selectivity in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. These compounds are used to synthesize a range of functionalized indoles and indazoles, potentially serving as 5-HT receptor ligands (Witulski et al., 2005).

Synthesis of Novel Indazole Scaffolds

Novel indazole scaffolds, including variants of 5-bromo-3-iodo-1H-indazole, are synthesized as building blocks in divergent syntheses of indazoles through palladium cross-coupling reactions. These scaffolds are crucial for creating new functionalized indazoles (Cottyn et al., 2007).

Synthesis of N-Methyl-5-(1H-Indol-2-yl)-6,7-Dihydro-2H-Indazole Isomers

Regiospecific approaches to synthesize N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers, starting from compounds like 5-bromo-1-methyl-6,7-dihydro-1H-indazole, demonstrate the versatility of these compounds in complex chemical syntheses (Dandu et al., 2007).

Synthesis of Fluorinated Heterocyclic Scaffolds

Fluorinated heterocyclic scaffolds, synthesized from compounds like this compound, are explored for their potential in creating diverse chemical libraries. These scaffolds are important for parallel synthesis approaches (Revanna et al., 2013).

Crystal Structure Analysis

Studies on the crystal structures of compounds like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, derived from 5-bromoindazole-3-carboxylic acid, contribute to the understanding of molecular interactions and crystal packing in these classes of compounds (Anuradha et al., 2014).

Synthesis of Sugar Imine Molecules

Research involving the synthesis of molecules like Nand#39;-((E)-5-methoxy-2-((1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,5-dihydro-1H-1,2,3-triazol-4-yl)methoxy) benzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide showcases the use of this compound derivatives in complex organic synthesis (Mohammed et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. Indazoles are a class of compounds that are often studied for their potential biological activities, but the specific activities can vary widely depending on the substitutions on the indazole ring .

Safety and Hazards

The safety data sheet for this compound suggests avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

While specific future directions for this compound are not available, indazole derivatives are a focus of ongoing research in medicinal chemistry due to their wide range of biological activities . Further studies could explore the potential biological activities of this specific compound.

properties

IUPAC Name

5-bromo-3-iodo-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrIN2O/c13-8-4-5-10-9(7-8)12(14)15-16(10)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSUPLKKIDJNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=C3)Br)C(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10737850
Record name 5-Bromo-3-iodo-1-(oxan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1380917-35-0
Record name 5-Bromo-3-iodo-1-(oxan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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